molecular formula C13H15ClN4OS B12185140 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide

Cat. No.: B12185140
M. Wt: 310.80 g/mol
InChI Key: XDOVTUCZOFDOPT-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the 1,2,4-triazole ring in its structure contributes to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide typically involves the following steps :

    Formation of the 1,2,4-triazole ring: This is achieved by reacting hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the sulfanyl group: The sulfanyl group is introduced by reacting the intermediate with thiourea.

    Acetylation: The final step involves the acetylation of the intermediate with ethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide involves its interaction with various molecular targets and pathways . The 1,2,4-triazole ring is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. Additionally, the compound may interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its combination of the chlorophenyl and sulfanyl groups contributes to its potent anti-inflammatory and antimicrobial properties.

Properties

Molecular Formula

C13H15ClN4OS

Molecular Weight

310.80 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide

InChI

InChI=1S/C13H15ClN4OS/c1-3-15-11(19)8-20-13-17-16-12(18(13)2)9-6-4-5-7-10(9)14/h4-7H,3,8H2,1-2H3,(H,15,19)

InChI Key

XDOVTUCZOFDOPT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CSC1=NN=C(N1C)C2=CC=CC=C2Cl

Origin of Product

United States

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